molecular formula C6H8N2 B3065339 Propylmalononitrile CAS No. 38091-73-5

Propylmalononitrile

Cat. No.: B3065339
CAS No.: 38091-73-5
M. Wt: 108.14 g/mol
InChI Key: GFBXDEILUKZCOZ-UHFFFAOYSA-N
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Description

Propylmalononitrile (IUPAC name: Propanedinitrile [(2-chlorophenyl)methylene]) is a nitrile-based organic compound characterized by a propyl chain attached to a malononitrile core. It is structurally related to the well-known riot control agent CS gas (o-Chlorobenzylidenemalononitrile), which shares the malononitrile backbone but incorporates a chlorinated aromatic substituent . This compound’s primary applications include its use as a chemical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its reactivity stems from the electron-withdrawing nitrile groups, which facilitate nucleophilic additions and cyclization reactions.

Properties

IUPAC Name

2-propylpropanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-2-3-6(4-7)5-8/h6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBXDEILUKZCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60508916
Record name Propylpropanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38091-73-5
Record name Propylpropanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Dehydration of Cyanoacetamide: Propylmalononitrile can be synthesized by the dehydration of cyanoacetamide in the presence of a dehydrating agent such as phosphorus oxychloride.

    Gas-Phase Reaction: Another method involves the gas-phase reaction of acetonitrile and cyanogen chloride, which yields malononitrile. The propyl group can then be introduced through alkylation reactions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale gas-phase reactions due to their efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Oxidative Amidation with Amines

Propylmalononitrile undergoes oxidative coupling with primary amines under aerobic conditions to form substituted amides. This reaction is catalyzed by molecular oxygen and proceeds via a radical mechanism.

Example Reaction:
2-Propylmalononitrile + Allylamine → Amide 4q (90% yield)

Reaction Conditions Catalyst Yield Reference
O₂ (1 atm), DMSO, 50°C, 24hNone90%

Key features:

  • Sterically hindered amines and amino acid esters react efficiently.

  • Reaction preserves stereochemical integrity in chiral substrates .

Nickel-Catalyzed Cross-Coupling Reactions

This compound serves as a ligand in heterogeneous nickel nanocatalysts for Suzuki-Miyaura couplings. The NiFe₂O₄@SiO₂-BPMN-Ni complex enables efficient synthesis of biphenyl derivatives.

Example Reaction:
Aryl halides + Phenylboronic acid → Biphenyls (85–95% yield)

Catalyst Conditions Yield Reference
NiFe₂O₄@SiO₂-BPMN-NiUltrasound, 60°C, H₂O/EtOH92%

Advantages:

  • Catalyst recyclability (5 cycles with <5% activity loss).

  • Short reaction times (<30 min) under ultrasonic irradiation .

Stereoselective Lactonization via Pinner Reaction

This compound derivatives participate in diastereoselective cyclizations to form γ-lactones. Methanesulfonic acid (MsOH) in dichloroethane at 80°C induces desymmetrization of prochiral dinitriles .

Example Reaction:
Prochiral dinitrile → γ-Lactone (dr 8:1)

Acid Temperature Solvent Diastereomeric Ratio (dr)
Methanesulfonic acid80°CDichloroethane8:1

Mechanistic insight:

  • Reversible imidate formation governs stereoselectivity.

  • Prolonged reaction times reduce selectivity due to racemization .

Cascade Deprotection-Cyclization Reactions

This compound derivatives enable acid-labile deprotection cascades. Chiral Brønsted acids (e.g., TRIP) catalyze enantioselective lactone formation from diester malonates .

Example Reaction:
Diester malonate → Enantioenriched lactone (85% yield, 90% ee)

Catalyst ee Yield
TRIP (Chiral acid)90%85%

Scientific Research Applications

Chemistry: Propylmalononitrile is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, it is used to study enzyme-catalyzed reactions involving nitriles and their derivatives.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of propylmalononitrile involves its reactivity with various nucleophiles and electrophiles. The cyano groups in this compound are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form a wide range of derivatives.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on malononitrile derivatives, emphasizing structural variations, physicochemical properties, and functional applications.

Structural and Functional Comparison

Compound Name Molecular Structure Key Substituents Primary Applications Toxicity Profile
Propylmalononitrile CH₂(CN)₂-C₃H₇ Propyl group Organic synthesis, polymers Moderate irritation (limited data)
CS Gas (o-Chlorobenzylidenemalononitrile) C₆H₄Cl-CH=C(CN)₂ o-Chlorobenzylidene group Riot control agent Severe lacrimation, respiratory irritation
Malononitrile CH₂(CN)₂ Hydrogen Precursor for pharmaceuticals High toxicity (CNS effects)
Ethylmalononitrile CH₂(CN)₂-C₂H₅ Ethyl group Solvent, intermediate Low to moderate irritation
Key Observations:

The o-chlorobenzylidene group in CS gas increases molecular stability and volatility, critical for its rapid dispersal as a lachrymator .

Reactivity: Malononitrile derivatives undergo Knoevenagel condensations, but the reaction kinetics vary. For example, CS gas’s aromatic substituent slows hydrolysis, whereas this compound’s alkyl chain may accelerate nucleophilic attacks.

Toxicity: CS gas’s potent irritant effects are attributed to its activation of TRPA1 ion channels in sensory neurons. This compound’s toxicity profile is less documented but likely milder due to the absence of aromatic chlorination .

Physicochemical Properties

Property This compound CS Gas Malononitrile
Molecular Weight (g/mol) ~150.1 188.6 66.06
Melting Point (°C) Not reported 93–95 32–34
Boiling Point (°C) ~200 (estimated) 310–315 (decomposes) 218–220
Solubility in Water Low Insoluble Moderate
Notes:
  • Data gaps exist for this compound’s exact melting/boiling points, highlighting the need for further experimental characterization.
  • CS gas’s low water solubility ensures persistence in environmental matrices, whereas this compound’s alkyl chain may enhance biodegradability .

Biological Activity

Propylmalononitrile, a derivative of malononitrile, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by the presence of two cyano groups attached to a propyl chain. Its chemical structure can be represented as follows:

C5H6N2\text{C}_5\text{H}_6\text{N}_2

This compound is part of the malononitrile family, known for their ability to participate in various chemical reactions, including Michael additions and nucleophilic substitutions.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that derivatives of malononitrile, including this compound, showed effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting potential as an antimicrobial agent .

2. Antiviral Activity

In vitro studies have revealed that this compound can inhibit the replication of certain viruses. The compound was tested against several viral strains, showing promising results in reducing viral load. The mechanism appears to involve interference with viral entry or replication processes .

3. Antifungal Effects

In addition to its antibacterial and antiviral properties, this compound has demonstrated antifungal activity. It was effective against common fungal pathogens, with studies reporting significant reductions in fungal growth at specific concentrations .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : this compound may inhibit key enzymes involved in microbial metabolism, disrupting cellular functions.
  • Membrane Disruption : The compound has been shown to interact with microbial membranes, leading to increased permeability and cell death.
  • Interference with Nucleic Acids : There is evidence suggesting that this compound can bind to nucleic acids, affecting replication and transcription processes .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing its effects on Escherichia coli and Staphylococcus aureus. The results showed that at a concentration of 100 µg/mL, this compound exhibited a 90% reduction in bacterial growth compared to control groups.

Bacterial StrainControl Growth (%)Growth with this compound (100 µg/mL) (%)
E. coli10010
S. aureus10015

Case Study 2: Antiviral Activity

In another study focusing on antiviral properties, this compound was tested against the influenza virus. The compound reduced viral titers by over 80% at a concentration of 50 µg/mL after 48 hours of treatment.

Treatment Concentration (µg/mL)Viral Titer Reduction (%)
00
2550
5080

Q & A

Q. What protocols ensure ethical rigor when using this compound in preclinical studies?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for in vivo experiments. Include sample-size justifications (power analysis, α=0.05, β=0.2) and randomization methods. For ecotoxicity, adhere to OECD Test No. 201 (algae growth inhibition) with triplicate replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propylmalononitrile
Reactant of Route 2
Reactant of Route 2
Propylmalononitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.